molecular formula C11H21NO2 B5065394 2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol

Cat. No.: B5065394
M. Wt: 199.29 g/mol
InChI Key: HGUDHCKQWSFJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol is an organic compound that features a cyclohexene ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohex-3-en-1-ylmethyl(2-oxoethyl)amino]ethanol.

    Reduction: Formation of cyclohex-3-en-1-ylmethyl(2-aminoethyl)amino]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research as an inhibitor of RNA polymerase I transcription.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, as an inhibitor of RNA polymerase I transcription, it binds to the enzyme and prevents the transcription of ribosomal RNA, thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A related compound with a cyclohexene ring but different functional groups.

    2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride: A similar compound with a hydrochloride salt form.

Uniqueness

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol is unique due to its specific structure, which combines a cyclohexene ring with an aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-2,11,13-14H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDHCKQWSFJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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